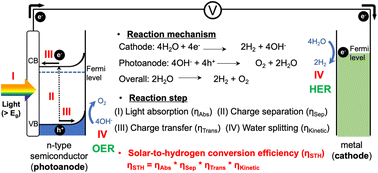Recent progress and perspectives on heteroatom doping of hematite photoanodes for photoelectrochemical water splitting
Journal of Materials Chemistry A Pub Date: 2023-10-16 DOI: 10.1039/D3TA04520J
Abstract
Over the past few decades, extensive research on photoelectrochemical (PEC) water splitting has been conducted as a promising solution to meet the increasing demand for cleaner and renewable energy in a sustainable manner. Among the various photocatalysts, hematite (α-Fe2O3) has gained significant attention due to its advantageous characteristics, such as a high theoretical solar-to-hydrogen conversion efficiency value, a suitable band gap energy for visible light absorption, chemical stability, and low cost. However, the high PEC potential of α-Fe2O3 is hindered by several limitations, including band gap mismatch, short hole diffusion length, and low electrical conductivity. Several modifications are necessary to enhance the viability of α-Fe2O3 as an efficient photocatalyst for PEC water splitting. This review article primarily focuses on strategies aimed at improving PEC water oxidation performance, especially by addressing its poor transport behavior through heteroatom doping. In particular, we explore the co-doping approach involving unintentional Sn dopants, which are diffused from the fluorine-doped tin oxide substrate during high-temperature annealing.


Recommended Literature
- [1] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [2] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [3] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [4] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
- [5] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
- [6] Visible to infrared plasmonic absorption from silver nanostructures enabled by microreactor-assisted solution deposition
- [7] Cellular uptake and trafficking of polydiacetylene micelles†
- [8] Back cover
- [9] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [10] Joint Pharmaceutical Analysis Group

Journal Name:Journal of Materials Chemistry A
Research Products
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 144409-99-4
-
CAS no.: 10277-44-8
-
CAS no.: 185056-83-1









